molecular formula C13H15ClO B1603971 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1003708-90-4

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1603971
M. Wt: 222.71 g/mol
InChI Key: IAKJNMKJJGEDNJ-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one , also known as indane , is an organic compound with the chemical formula C₉H₁₀ . It exists as a colorless liquid hydrocarbon and belongs to the class of bicyclic compounds. Indane occurs naturally at a level of approximately 0.1% in coal tar . It is primarily produced through the hydrogenation of indene .


Molecular Structure Analysis

The molecular structure of 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one consists of a fused cyclopentane and benzene ring system . The chlorine atom is attached to the benzene ring, and the butyl group (C₄H₉) is attached to the cyclopentane ring. The compound’s IUPAC name reflects its dihydroindene core structure . Here’s the simplified structure:

properties

IUPAC Name

2-butyl-4-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-2-3-5-9-8-11-10(13(9)15)6-4-7-12(11)14/h4,6-7,9H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKJNMKJJGEDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623215
Record name 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one

CAS RN

1003708-90-4
Record name 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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